![molecular formula C17H16ClNO4 B2947796 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide CAS No. 1790030-20-4](/img/structure/B2947796.png)
2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide
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Overview
Description
2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide is a chemical compound with potential applications in scientific research. This compound is synthesized using specific methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to downstream effects on various cellular processes, such as signal transduction and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide depend on the specific enzyme that it inhibits. For example, inhibition of phosphodiesterase can lead to an increase in intracellular cAMP levels, which can affect various cellular processes, such as smooth muscle relaxation and insulin secretion. Inhibition of phospholipase can lead to a decrease in the production of certain signaling molecules, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide in lab experiments is its specificity for certain enzymes. This can allow for the selective inhibition of specific cellular processes, which can help to elucidate their function. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully design experiments to ensure that the observed effects are due to the specific enzyme inhibition and not other factors.
Future Directions
There are several potential future directions for research on 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its effects on specific cellular processes, such as autophagy and apoptosis. Additionally, further research can be done to optimize the synthesis method for this compound and to develop more specific inhibitors for certain enzymes.
Synthesis Methods
The synthesis method for 2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide involves several steps. The starting material is 2-hydroxyethylamine, which is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form an intermediate. This intermediate is then reacted with thionyl chloride to form the chlorinated product, which is subsequently reacted with 2-aminobenzamide to form the final product.
Scientific Research Applications
2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide has shown potential applications in scientific research. It can be used as a chemical tool to study various biological processes, such as protein-protein interactions, enzyme kinetics, and cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and phospholipase, which are involved in various cellular processes.
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-10-14(20)11-5-6-15-16(9-11)23-8-7-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROAKBVRVIZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide |
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